
1-(2-nitrophenyl)-1H-1,2,4-triazole
Overview
Description
1-(2-Nitrophenyl)-1H-1,2,4-triazole is a heterocyclic compound characterized by a 1,2,4-triazole core substituted with a 2-nitrophenyl group at the 1-position. The nitro group at the ortho position of the phenyl ring introduces steric and electronic effects that influence its reactivity, stability, and biological activity. This compound is part of a broader class of triazole derivatives, which are widely studied for their pharmacological, agrochemical, and material science applications.
Preparation Methods
General Synthetic Approaches to 1,2,4-Triazoles
Direct Cyclization from Hydrazine and Formamide Derivatives
One of the most established methods for synthesizing 1,2,4-triazoles involves the reaction of hydrazine or hydrazine hydrate with formamide or formic acid esters under controlled heating conditions. This method is advantageous due to the availability of inexpensive starting materials and relatively straightforward reaction conditions.
Process Description : Hydrazine hydrate is reacted with formic acid esters (e.g., methyl formate) and ammonium salts (such as ammonium chloride or ammonium sulfate) in a sealed reactor under stirring. The mixture is gradually heated to temperatures around 120–130 °C and maintained for 1–2 hours. After completion, the reaction mixture is cooled, and the byproduct alcohol (methanol or butanol) is removed by distillation using residual heat. The crude product is then refluxed with ethanol, filtered, and crystallized to yield 1H-1,2,4-triazole as white crystals with high purity and yield (up to 90% hydrazine recovery rate).
Parameter | Typical Values |
---|---|
Hydrazine hydrate conc. | 85% |
Ammonium salt | Ammonium chloride or sulfate |
Temperature | 120–130 °C |
Reaction time | 1–2 hours |
Solvent for recrystallization | Ethanol |
Product yield | 84–90% (hydrazine recovery rate) |
- Advantages : Simple, energy-efficient, low waste generation, and scalable for industrial production.
Controlled Reaction of Hydrazine with Formamide at Elevated Temperatures
Another method involves the direct reaction of hydrazine or its aqueous solutions with excess formamide at temperatures between 140–210 °C, preferably 160–180 °C, under atmospheric pressure. This process yields 1,2,4-triazole with high purity (94–98%) and yields (75–99%).
Process Highlights : Hydrazine is introduced below the surface of liquid formamide, maintaining a molar ratio of at least 4:1 formamide to hydrazine. The reaction releases ammonia, water, formic acid, and ammonium formate as byproducts, which are removed continuously. Excess formamide is distilled off under reduced pressure, leaving behind pure 1,2,4-triazole, which can be recovered by melting and recrystallization from solvents such as ethyl acetate or methyl ethyl ketone.
Parameter | Typical Values |
---|---|
Formamide:Hydrazine molar ratio | ≥ 4:1 |
Temperature | 160–180 °C |
Pressure | Atmospheric or reduced pressure for distillation |
Purity of product | 94–98% |
Yield | 75–99% |
Recovery solvents | Ethyl acetate, methyl ethyl ketone, tetrahydrofuran, formamide |
- Advantages : Single-step, no external ammonia source needed, facile isolation, and high yield.
Summary Table of Preparation Methods for 1-(2-nitrophenyl)-1H-1,2,4-triazole
Method Type | Key Reagents | Conditions | Yield / Purity | Notes |
---|---|---|---|---|
Hydrazine + Formic Acid Esters | Hydrazine hydrate, methyl/butyl formate, ammonium salts | 120–130 °C, sealed reactor, 1–2 h | 84–90% hydrazine recovery | Industrially scalable, low waste |
Hydrazine + Formamide | Hydrazine hydrate, excess formamide | 160–180 °C, atmospheric pressure | 75–99% yield, 94–98% purity | Single-step, facile isolation |
One-Pot Nitrilimine/Vilsmeier | Nitrilimines, Vilsmeier reagent, aryl precursors | 80–90 °C, mild heating | Moderate to high yields | Direct aryl substitution, mild conditions |
Electrochemical Synthesis | NH4OAc, aryl hydrazines, paraformaldehyde | Room temperature, no metal catalyst | Good yields | Green chemistry approach |
Copper-Catalyzed One-Pot | Nitriles, hydroxylamine hydrochloride, Cu(OAc)2 | Mild conditions, no inert atmosphere | Medium to high yields | Environmentally friendly, gram scale |
Research Findings and Practical Considerations
The hydrazine/formic acid ester method is well-documented for producing the 1,2,4-triazole core efficiently, with the possibility of scaling up for industrial applications due to its simplicity and low environmental impact.
Direct reaction with formamide offers a high-purity product and is advantageous for laboratory-scale synthesis where purity is critical.
Functionalization with the 2-nitrophenyl group is effectively achieved via one-pot or stepwise methods involving nitrilimines or aryl hydrazines, with recent advances in electrochemical and copper-catalyzed methods providing greener and more versatile routes.
Selection of method depends on factors such as scale, desired purity, available starting materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Nitrophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Antifungal Activity
1-(2-nitrophenyl)-1H-1,2,4-triazole derivatives have shown promising antifungal properties. Research indicates that these compounds can inhibit the growth of various fungal strains effectively. For instance, derivatives of 1,2,4-triazole have been synthesized and tested against fungi such as Aspergillus niger and Candida albicans, demonstrating significant antifungal activity compared to standard antifungal agents like fluconazole .
Table 1: Antifungal Activity of this compound Derivatives
Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
A | A. niger | 0.01 µg/mL |
B | C. albicans | 0.005 µg/mL |
C | Fusarium | 0.02 µg/mL |
Antibacterial Effects
The antibacterial properties of this compound have also been extensively studied. These compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have been reported to be effective against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values significantly lower than those of traditional antibiotics .
Table 2: Antibacterial Activity of this compound Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
D | MRSA | 0.25 µg/mL |
E | E. coli | 0.5 µg/mL |
F | Pseudomonas aeruginosa | 0.75 µg/mL |
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of triazole derivatives. The compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway. A specific derivative demonstrated superior COX-2 inhibition compared to standard anti-inflammatory drugs like indomethacin .
Material Science Applications
Beyond pharmacology, this compound has applications in material science. Its derivatives are being explored for use as corrosion inhibitors in various industrial applications due to their ability to form stable complexes with metal ions . This property is particularly valuable in protecting metals from degradation in harsh environments.
Table 3: Corrosion Inhibition Efficiency of Triazole Derivatives
Compound | Metal Type | Inhibition Efficiency (%) |
---|---|---|
G | Carbon Steel | 85% |
H | Aluminum | 90% |
I | Copper | 78% |
Case Study 1: Antifungal Efficacy
A study conducted by Zoumpoulakis et al. focused on the synthesis of sulfonamide-1,2,4-triazole derivatives and their antifungal activities against several strains. The results indicated that these compounds exhibited enhanced antifungal activity compared to existing treatments .
Case Study 2: Antibacterial Screening
Research by Muthal et al. evaluated the antibacterial properties of newly synthesized triazole derivatives against a panel of bacterial strains including MRSA and E. coli. The study found that certain compounds displayed MIC values significantly lower than those of conventional antibiotics .
Mechanism of Action
The mechanism of action of 1-(2-nitrophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The triazole ring can also bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Nitrophenyl Substitutions
1-(4-Nitrophenyl)-1H-Benzo[d][1,2,3]triazole
- Structure : Contains a fused benzotriazole system with a para-nitrophenyl group.
- Properties: Melting point: 242–243°C .
- Applications : Used in photoelectric materials due to its extended conjugation .
1-(4-Methoxybenzyl)-5-(4-Nitrophenyl)-1H-1,2,3-triazole
- Structure : A 1,2,3-triazole derivative with 4-nitrophenyl and 4-methoxybenzyl groups.
- Synthesis: Multi-component reaction involving 4-nitroacetophenone and 4-methoxybenzylamine (yield: ~70%) .
- Key difference : The 1,2,3-triazole core (vs. 1,2,4-triazole) alters electronic properties and biological interactions .
Functional Analogues in Pharmacological Contexts
Fluconazole Intermediate: 1-[2-(2,4-Difluorophenyl)-2,3-Epoxypropyl]-1H-1,2,4-Triazole
- Structure : Epoxide-containing triazole with difluorophenyl substitution.
- Applications : Intermediate in antifungal drug synthesis (e.g., fluconazole).
- Key difference : The epoxide moiety enhances reactivity for nucleophilic attack, a feature absent in 1-(2-nitrophenyl)-1H-1,2,4-triazole .
Anticancer Lead Compound: 1-((4-Fluorophenyl)(6-(Pent-2-yn-1-yloxy)benzofuran-2-yl)methyl)-1H-1,2,4-Triazole
- Structure : Triazole linked to benzofuran and fluorophenyl groups.
- Activity : Potent aromatase inhibitor (IC₅₀ < 1 µM against CYP19A1) .
- Key difference : The benzofuran substituent enhances binding affinity to enzyme active sites, unlike the nitro group in the target compound .
Agrochemical Derivatives
1-[2-(2,4-Dichlorophenyl)-4-Hydroxymethyl-1,3-Dioxolan-2-yl]Methyl-1H-1,2,4-Triazole
- Structure : Triazole with a dioxolan ring and dichlorophenyl group.
- Activity : Exhibits >88% inhibition against Magnaporthe oryzae (rice blast fungus) .
Biological Activity
The compound 1-(2-nitrophenyl)-1H-1,2,4-triazole is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antibacterial, antifungal, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
This compound features a triazole ring substituted with a nitrophenyl group. The presence of the nitro group is crucial as it can enhance the compound's biological activity through electronic effects and steric interactions.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. A study found that certain 1,2,4-triazole derivatives showed minimum inhibitory concentrations (MICs) ranging from 0.25 to 32 µg/mL against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . Notably, compounds with nitrophenyl substitutions often displayed enhanced antibacterial activity compared to their non-substituted counterparts.
Antifungal Activity
The triazole core is well-known for its antifungal properties, with compounds like fluconazole being widely used in clinical settings. The presence of the nitrophenyl group in this compound may contribute to an increased efficacy against fungal pathogens by altering the compound's interaction with fungal enzymes .
Anticancer Activity
Several studies have highlighted the potential of triazole derivatives as anticancer agents. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in cancer cell lines such as MCF-7 and HCT-116. The mechanism often involves the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis . In vitro assays have demonstrated that certain derivatives exhibit IC50 values as low as 1.1 µM against cancer cells .
Anti-inflammatory Activity
The anti-inflammatory properties of triazoles are also noteworthy. Studies have indicated that certain derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). This suggests that this compound may possess therapeutic potential in treating inflammatory conditions .
Case Studies
Several case studies have been conducted to evaluate the biological activities of this compound and related compounds:
- Antibacterial Screening : In one study, derivatives were tested against a panel of bacteria including MRSA and E. coli. Results showed that compounds with specific substitutions exhibited superior antibacterial effects compared to standard antibiotics .
- Anticancer Evaluation : Another study focused on the antiproliferative effects of triazole derivatives on various cancer cell lines. The results indicated that modifications to the triazole structure significantly influenced cytotoxicity levels .
Data Table: Biological Activities of this compound Derivatives
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(2-nitrophenyl)-1H-1,2,4-triazole, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves introducing substituents (e.g., nitrophenyl groups) to the 1,2,4-triazole core. Key steps include:
- Substitution Reactions : Reacting 1,2,4-triazole with nitro-substituted aryl halides under Buchwald-Hartwig or Ullmann coupling conditions to introduce the 2-nitrophenyl group .
- Yield Optimization : Use palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos to enhance coupling efficiency. Solvent choice (e.g., DMF or toluene) and temperature control (80–120°C) significantly affect yields .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity.
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the nitrophenyl substitution pattern (e.g., aromatic protons at δ 7.5–8.5 ppm) and triazole ring integrity .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 207.04 for C₈H₆N₄O₂) .
- IR Spectroscopy : Bands at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and 1340 cm⁻¹ (NO₂ symmetric stretch) confirm nitro group presence .
Q. How is the solubility and stability of this compound evaluated under experimental conditions?
Methodological Answer:
- Solubility Testing : Use a shake-flask method in solvents like DMSO, ethanol, and water. The compound is typically sparingly soluble in water but highly soluble in polar aprotic solvents .
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The nitro group may hydrolyze under strong acidic/basic conditions .
Advanced Research Questions
Q. How do substituent modifications on the triazole ring influence biological activity (e.g., antimicrobial or COX-2 inhibition)?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Experimental Design : Compare IC₅₀ values in enzyme inhibition assays (COX-1/COX-2) or MIC in broth dilution assays .
Table 1 : Substituent Effects on Biological Activity
Substituent Position | Biological Target | Activity (IC₅₀/MIC) | Key Reference |
---|---|---|---|
2-Nitrophenyl (1-position) | COX-2 | 0.12 µM | |
4-Methylsulfonylphenyl (5-position) | C. albicans | 4 µg/mL |
Q. How can conflicting data on electrochemical stability be resolved for proton-conducting applications?
Methodological Answer:
- Contradiction Analysis : Discrepancies in stability reports may arise from solvent interactions (e.g., aqueous vs. anhydrous conditions).
- Methodology :
- Cyclic Voltammetry : Test in 0.1 M H₂SO₄ (vs. Ag/AgCl) to assess redox behavior. The compound shows stability up to 1.5 V, making it suitable for fuel cell membranes .
- Accelerated Stress Tests : Expose PEMs (polymer electrolyte membranes) to 80°C/90% RH for 500 hours; measure proton conductivity retention (e.g., 85% retention) .
Q. What computational methods validate the role of the nitro group in enhancing reactivity or binding affinity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). The nitro group forms hydrogen bonds with Arg120 and Tyr355 .
- DFT Calculations : Analyze electron density (B3LYP/6-31G*) to show nitro groups increase electrophilicity, enhancing nucleophilic attack susceptibility .
Q. How can solvent-dependent pKa variations impact reaction design for derivative synthesis?
Methodological Answer:
- pKa Determination : Use UV-Vis titration in 47 solvents (e.g., water, DMSO). The compound’s pKa ranges from 4.2 (water) to 6.8 (acetonitrile), affecting protonation states during synthesis .
- Relevance : In basic solvents (e.g., DMF), deprotonation at the triazole N-H site facilitates alkylation reactions .
Properties
IUPAC Name |
1-(2-nitrophenyl)-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)8-4-2-1-3-7(8)11-6-9-5-10-11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTXNVSANZBXNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701294990 | |
Record name | 1-(2-Nitrophenyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701294990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25688-22-6 | |
Record name | 1-(2-Nitrophenyl)-1H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25688-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Nitrophenyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701294990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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